(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method starts with the preparation of the diazinane trione core, followed by the introduction of the bromophenyl group through a condensation reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a corresponding amine.
Scientific Research Applications
(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with specific molecular targets. The bromophenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The diazinane trione core may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar structural motif.
Cetylpyridinium chloride: Shares some structural similarities and is used in different applications.
Uniqueness
What sets (5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione apart is its unique combination of a bromophenyl group and a diazinane trione core, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-21-7-6-17-13(19)11(12(18)16-14(17)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,18,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDJUOHVBGJAJZ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)Br)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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